Butylmagnesium chloride
Overview
Description
Butylmagnesium chloride is a chemical compound with the molecular formula CH₃(CH₂)₃MgCl. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .
Scientific Research Applications
Butylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Utilized in the preparation of advanced materials and polymers
Future Directions
Mechanism of Action
Target of Action
Butylmagnesium chloride, often referred to as a Grignard reagent, primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes and ketones . The role of these targets is to undergo nucleophilic addition reactions, where the this compound acts as a nucleophile and adds to the carbonyl carbon .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. The this compound molecule, being a strong nucleophile, attacks the electrophilic carbon atom of the carbonyl group in aldehydes and ketones . This interaction results in the formation of a new carbon-carbon bond, leading to the generation of secondary and tertiary alcohols .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of alcohols from carbonyl-containing compounds. The downstream effects of this pathway include the production of a wide range of organic compounds, including alcohols, which are essential in various industrial applications, such as the production of pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that this compound is highly reactive and sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon-carbon bond, resulting in the conversion of carbonyl compounds to alcohols . On a cellular level, if this compound were to come into contact with biological systems, it could potentially react with various biomolecules, although such interactions are generally avoided due to the compound’s reactivity and potential for causing cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water or air can lead to the decomposition of this compound, reducing its effectiveness . Furthermore, the temperature and solvent used can also impact the rate and outcome of the reactions involving this compound .
Biochemical Analysis
Biochemical Properties
Butylmagnesium chloride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s reactivity is primarily due to the presence of the butyl group, which acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction often leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form carbon-carbon bonds can impact the synthesis of essential biomolecules, thereby affecting cellular function. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, the compound’s reactivity can influence cell signaling pathways by modifying the structure and function of signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, attacking electrophilic centers in target molecules to form new carbon-carbon bonds. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target molecule. For example, this compound can inhibit enzymes involved in metabolic pathways by modifying their active sites, thereby altering their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression, cellular metabolism, and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of essential biomolecules without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed in studies, where a specific dosage range leads to optimal biochemical reactions without causing toxicity. It is crucial to determine the appropriate dosage to balance the compound’s beneficial effects with its potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in the formation of carbon-carbon bonds. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can modify the activity of enzymes involved in the synthesis of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, facilitating its entry into cells. Once inside, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. This localization can influence the compound’s activity and function, as well as its effects on cellular processes. For example, this compound’s presence in the nucleus can impact gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction can be represented as follows:
CH3(CH2)3Cl+Mg→CH3(CH2)3MgCl
Industrial Production Methods
In industrial settings, the preparation of this compound involves large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or a similar activator to the magnesium metal to facilitate the formation of the Grignard reagent. The reaction mixture is then cooled to maintain a controlled temperature, ensuring the reaction proceeds smoothly .
Chemical Reactions Analysis
Types of Reactions
Butylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically used in anhydrous diethyl ether or tetrahydrofuran to maintain the reactivity of the Grignard reagent
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from the reaction with halides.
Complex Organometallic Compounds: Formed in coupling reactions
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Propylmagnesium chloride
- Isopropylmagnesium chloride
Uniqueness
Butylmagnesium chloride is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain Grignard reagents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;butane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074924 | |
Record name | Magnesium, butylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Magnesium, butylchloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
693-04-9 | |
Record name | Butylmagnesium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, butylchloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, butylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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